2-(4-(ethylthio)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(ethylthio)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylthio)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-(ethylthio)aniline with 2-methoxy-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process typically includes steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(ethylthio)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
2-(4-(ethylthio)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(ethylthio)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(methylthio)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide
- 2-(4-(ethylthio)phenyl)-N-(2-methoxy-4-nitrophenyl)acetamide
- 2-(4-(ethylthio)phenyl)-N-(2-methoxy-5-aminophenyl)acetamide
Uniqueness
2-(4-(ethylthio)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide is unique due to the specific combination of functional groups and their positions on the aromatic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-3-24-14-7-4-12(5-8-14)10-17(20)18-15-11-13(19(21)22)6-9-16(15)23-2/h4-9,11H,3,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJYAEKWHKZSLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.